molecular formula C17H12ClNO3 B5847533 (4Z)-2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B5847533
M. Wt: 313.7 g/mol
InChI Key: DHGBPNKBSNVYHU-UVTDQMKNSA-N
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Description

(4Z)-2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group and a methoxybenzylidene group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 2-chlorobenzaldehyde with 2-methoxybenzaldehyde in the presence of an appropriate catalyst. The reaction may proceed through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the oxazole ring or the chlorophenyl group, potentially leading to the formation of dihydro-oxazole derivatives.

    Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro-oxazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.

Medicine

Industry

In industry, the compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one would depend on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may act by inhibiting key enzymes or disrupting cell membranes. Molecular targets could include proteins, nucleic acids, or other biomolecules, and pathways involved could include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(2-chlorophenyl)-4-(2-hydroxybenzylidene)-1,3-oxazol-5(4H)-one: Similar structure but with a hydroxy group instead of a methoxy group.

    (4Z)-2-(2-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (4Z)-2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one may impart unique electronic and steric properties, potentially influencing its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(4Z)-2-(2-chlorophenyl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-21-15-9-5-2-6-11(15)10-14-17(20)22-16(19-14)12-7-3-4-8-13(12)18/h2-10H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGBPNKBSNVYHU-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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